Synthesis and Characterization of Pentylcyclohexyl Acetate: A Technical Guide
Synthesis and Characterization of Pentylcyclohexyl Acetate: A Technical Guide
Introduction
Pentylcyclohexyl acetate is an ester recognized for its potential applications in the fragrance and flavor industries. Its synthesis and characterization are of significant interest to researchers and professionals in chemical synthesis and product development. This technical guide provides an in-depth overview of a feasible synthetic route and the expected analytical characterization of pentylcyclohexyl acetate.
Synthesis of Pentylcyclohexyl Acetate
The synthesis of pentylcyclohexyl acetate can be efficiently achieved through a two-step process. The first step involves the formation of the precursor alcohol, 4-pentylcyclohexanol, followed by its esterification with acetic acid to yield the final product.
Step 1: Synthesis of 4-Pentylcyclohexanol
The precursor, 4-pentylcyclohexanol, can be synthesized via the hydrogenation of 4-pentylphenol. This reaction typically involves the use of a catalyst, such as Raney Nickel, under a hydrogen atmosphere.
Step 2: Esterification of 4-Pentylcyclohexanol to Pentylcyclohexyl Acetate
The most common and direct method for the synthesis of pentylcyclohexyl acetate from 4-pentylcyclohexanol is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between the alcohol and acetic acid.[1][2] To drive the equilibrium towards the formation of the ester, it is crucial to remove the water produced during the reaction, often accomplished by azeotropic distillation using a Dean-Stark apparatus.[1]
Experimental Protocol: Fischer-Speier Esterification
A detailed experimental protocol for the esterification of 4-pentylcyclohexanol is provided below.
Materials:
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4-Pentylcyclohexanol
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Glacial Acetic Acid
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Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalyst)
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Toluene (for azeotropic removal of water)
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Organic Solvent (e.g., diethyl ether or dichloromethane) for extraction
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-pentylcyclohexanol and a molar excess of glacial acetic acid.
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Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
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Add toluene to the flask to facilitate the azeotropic removal of water.
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Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap.
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Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude pentylcyclohexyl acetate by vacuum distillation to obtain the final product.
Characterization of Pentylcyclohexyl Acetate
The structure and purity of the synthesized pentylcyclohexyl acetate can be confirmed using various spectroscopic techniques.
Table 1: Physicochemical Properties of Pentylcyclohexyl Acetate
| Property | Value |
| CAS Number | 85665-91-4[3] |
| Molecular Formula | C₁₃H₂₄O₂[3] |
| Molecular Weight | 212.33 g/mol [3] |
| IUPAC Name | (1-pentylcyclohexyl) acetate[3] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for Pentylcyclohexyl Acetate
| Technique | Expected Key Signals |
| ¹H NMR | * ~4.5-5.0 ppm (m, 1H): Proton on the carbon bearing the acetate group (CHOAc). |
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~2.0 ppm (s, 3H): Methyl protons of the acetate group (CH₃COO).
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~0.8-1.8 ppm (m, 20H): Protons of the cyclohexyl ring and the pentyl chain. | | ¹³C NMR | * ~170 ppm: Carbonyl carbon of the ester (C=O).
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~75 ppm: Carbon of the cyclohexyl ring attached to the oxygen (CHOAc).
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~20-40 ppm: Carbons of the cyclohexyl ring and the pentyl chain.
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~21 ppm: Methyl carbon of the acetate group (CH₃COO). | | IR Spectroscopy | * ~1735 cm⁻¹: Strong C=O stretching vibration of the ester.
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~1240 cm⁻¹: C-O stretching vibration of the ester.
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~2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl groups. | | Mass Spectrometry | * Molecular Ion (M⁺): m/z = 212.
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Key Fragments: Loss of acetic acid (M-60) leading to a fragment at m/z = 152. Other fragments corresponding to the pentylcyclohexyl cation and further fragmentation of the alkyl chains. |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Synthesis workflow for pentylcyclohexyl acetate.
Diagram 2: Fischer Esterification Mechanism
Caption: Mechanism of Fischer-Speier esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. amyl acetate suppliers USA [americanchemicalsuppliers.com]
- 4. T-PENTYL ACETATE(625-16-1) 13C NMR spectrum [chemicalbook.com]
- 5. Cyclohexyl acetate(622-45-7) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031352) [hmdb.ca]
- 7. T-PENTYL ACETATE(625-16-1) IR Spectrum [chemicalbook.com]
- 8. 4-tert-Butylcyclohexyl acetate [webbook.nist.gov]
- 9. Cyclohexyl acetate(622-45-7) 13C NMR spectrum [chemicalbook.com]
- 10. Cyclohexyl acetate(622-45-7) IR Spectrum [chemicalbook.com]
- 11. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]
